6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole
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Overview
Description
6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a thieno[3,2-c]pyridine ring system The presence of a chlorine atom at the 6th position of the benzoxazole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloronicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline
- 6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-thiazole
Uniqueness
6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole is unique due to the presence of both benzoxazole and thieno[3,2-c]pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique electronic properties.
Properties
IUPAC Name |
6-chloro-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c15-10-1-2-11-12(7-10)18-14(16-11)17-5-3-13-9(8-17)4-6-19-13/h1-2,4,6-7H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYLGAFTELULLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=NC4=C(O3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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